SR8278 was first identified through the investigation of compounds derived from the GSK4112 scaffold, leading to its classification as a synthetic antagonist of REV-ERBα. It is part of the isoquinoline family and exhibits distinct biochemical properties that differentiate it from other ligands targeting nuclear hormone receptors .
The synthesis of SR8278 involves several key steps:
The molecular structure of SR8278 can be described as follows:
SR8278 primarily functions as an antagonist through its interactions with REV-ERBα, blocking the receptor's ability to bind heme and repress target gene transcription. The compound's reactivity profile suggests it can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with key amino acids in the binding pocket of the receptor .
The mechanism by which SR8278 exerts its antagonistic effects involves:
SR8278 serves multiple scientific purposes:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3